6-Bromoquinoline-2-carboxamide

NK-3 receptor Neurokinin antagonist Halogen SAR

Fragment-based screening for kinases/GPCRs demands a Rule-of-3 compliant quinoline with a reactive bromine handle. 6-Bromoquinoline-2-carboxamide delivers: - MW 251.08, LogP 2.10, TPSA 55.98 Ų; neutral (pKa 14.66) ensures consistent passive permeability. - 6-Br substituent critical for NK-3 antagonism; Cl replacement unexpectedly induces agonism (18.39% response). - Pd-catalyzed Suzuki-Miyaura diversification at the 6-position enables mGluR1 antagonist library synthesis (sub-nM IC50). - Supplied at 97% purity; mp 236 °C for rapid identity confirmation and batch consistency.

Molecular Formula C10H7BrN2O
Molecular Weight 251.08 g/mol
CAS No. 65148-09-6
Cat. No. B1281292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromoquinoline-2-carboxamide
CAS65148-09-6
Molecular FormulaC10H7BrN2O
Molecular Weight251.08 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=N2)C(=O)N)C=C1Br
InChIInChI=1S/C10H7BrN2O/c11-7-2-4-8-6(5-7)1-3-9(13-8)10(12)14/h1-5H,(H2,12,14)
InChIKeyHCPODGJMFLAPEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromoquinoline-2-carboxamide Overview


6-Bromoquinoline-2-carboxamide (CAS 65148-09-6) is a brominated quinoline derivative with the molecular formula C10H7BrN2O, classified as a heterocyclic building block . It features a carboxamide group at the 2-position and a bromine atom at the 6-position of the quinoline scaffold . Commercially available as a light grey solid with purities ranging from 96% to 98%, its predicted LogP is 2.10 and topological polar surface area (TPSA) is 55.98 Ų . The compound is also known by the synonym 6-bromo-5-deazalumazine, reflecting its structural relationship to pteridine analogs .

Position-Dependent Activity of 6-Bromoquinoline-2-carboxamide


In-class quinoline-2-carboxamides are not interchangeable due to the profound impact of halogen type and substitution position on both biological activity and synthetic utility. In a study on NK-3 receptor antagonists, replacing the 6-bromo substituent with a 6-chloro atom in a 2-phenyl-4-quinolinecarboxamide scaffold unexpectedly reversed the functional activity from antagonism to agonism, eliciting an 18.39% increase in response rather than the desired inhibition [1]. Furthermore, the bromine atom at the 6-position serves as a critical synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), enabling late-stage diversification that is not feasible with chloro or fluoro analogs under identical mild conditions [2]. This dual role as a pharmacophoric element and a reactive linchpin for chemical elaboration makes generic substitution scientifically unsound.

6-Bromoquinoline-2-carboxamide Comparative Evidence


NK-3 Receptor Functional Selectivity

In a direct head-to-head comparison within the same study, replacing the 6-bromo substituent with a chloro atom in a 2-phenyl-4-quinolinecarboxamide series converted a functional NK-3 receptor antagonist into an agonist. The 6-bromo analog exhibited antagonistic properties, while the 6-chloro analog (compound 7c) produced an increase in response of 18.39% (±2.5%), indicating agonistic behavior [1]. This demonstrates that the C6-bromine is not merely a generic halogen substituent but a critical determinant of functional activity at the hNK-3 receptor.

NK-3 receptor Neurokinin antagonist Halogen SAR

Lipophilicity (LogP) Differentiation

Computational data from vendor technical datasheets provide a cross-study comparable physicochemical profile. 6-Bromoquinoline-2-carboxamide has a computed LogP of 2.10 , compared to 1.47 for 6-fluoroquinoline-2-carboxamide and 2.03 for the unsubstituted parent quinoline-2-carboxamide . The TPSA is 55.98 Ų for both 6-bromo and 6-fluoro derivatives, as well as the unsubstituted parent, indicating similar hydrogen-bonding capacity but differentiated membrane permeability potential due to the LogP difference.

Physicochemical properties Lipophilicity LogP

Melting Point Purity Benchmark

The experimental melting point of 6-bromoquinoline-2-carboxamide is reported as 236 °C . This high melting point, characteristic of the specific crystal lattice packing enabled by the 6-bromo-2-carboxamide substitution pattern, serves as a rapid identity and purity benchmark. In contrast, a related but positionally isomeric compound, 6-bromoquinoline-2-carboxylic acid, has a melting point of 226 °C , demonstrating that the carboxamide functional group elevates the melting point by approximately 10 °C relative to the carboxylic acid analog. The 6-fluoroquinoline-2-carboxamide analog is reported to have a lower predicted boiling point and is typically a different physical form, reinforcing the unique thermal signature of the 6-bromo derivative .

Physical characterization Melting point Quality control

Cross-Coupling Utility for mGluR1 Antagonists

6-Bromoquinoline-2-carboxamide and its synthetic precursors serve as key intermediates in the construction of potent mGlu1 receptor antagonists. In a medicinal chemistry campaign, 6-bromoquinoline derivatives (compounds 15 and 35) were employed as starting materials for lithium-bromine exchange followed by reaction with Weinreb amides, enabling the introduction of diverse 6-substituents to explore SAR [1]. This synthetic strategy is not directly transferable to 6-chloro or 6-fluoro analogs, which exhibit significantly lower reactivity in lithium-halogen exchange and oxidative addition steps of Pd-catalyzed couplings. The resulting mGlu1 antagonist series yielded compounds with IC50 values as low as 0.5 nM (compound cis-64a), underscoring the value of the 6-bromo handle in accessing highly potent chemical matter [1].

Synthetic chemistry Suzuki coupling mGluR1 antagonist

Predicted Ionization State (pKa)

The predicted acid dissociation constant (pKa) for 6-bromoquinoline-2-carboxamide is 14.66 ± 0.30 . This extremely high pKa value reflects the very weak acidity of the carboxamide -NH2 protons, indicating that the compound remains predominantly neutral and unionized across the entire physiologically relevant pH range (pH 1–9) . In contrast, the carboxylic acid analog, 6-bromoquinoline-2-carboxylic acid, has a predicted pKa of approximately 4.45 ± 0.43, meaning it exists predominantly in the ionized carboxylate form at physiological pH . This fundamental difference in ionization state has profound implications for solubility, permeability, and protein binding.

Physicochemical profiling pKa Ionization state

6-Bromoquinoline-2-carboxamide Key Applications


Fragment-Based Drug Discovery for Kinases and GPCRs

As a Rule-of-Three compliant fragment (MW 251.08, LogP 2.10, TPSA 55.98 Ų, H-bond donors 1, H-bond acceptors 2) , 6-bromoquinoline-2-carboxamide is an ideal starting point for fragment-based screening campaigns against kinases and GPCRs. Its neutral character (pKa 14.66) ensures consistent passive permeability, while the 6-bromine atom provides a direct vector for fragment growing via Suzuki-Miyaura coupling to explore affinity and selectivity [1].

NK-3 Receptor Antagonist Optimization

In NK-3 receptor antagonist programs, the 6-bromo substituent is essential for maintaining antagonistic functional activity, as replacement with chlorine leads to a switch to agonism [2]. Structure-activity relationship studies should retain the 6-bromoquinoline-2-carboxamide core as the pharmacophoric anchor while exploring modifications at the 4-position and the amide side chain.

mGluR1 NAM Library Synthesis

6-Bromoquinoline-2-carboxamide serves as a versatile intermediate for generating focused libraries of mGluR1 antagonists. As demonstrated in the discovery of sub-nanomolar mGluR1 antagonists (IC50 = 0.5 nM for compound cis-64a), the 6-bromine atom enables lithium-bromine exchange or Pd-catalyzed cross-coupling to introduce diverse aryl and heteroaryl substituents at the 6-position for SAR exploration [1].

QC Reference Standard for Vendor Qualification

The distinct melting point of 236 °C , combined with the specified purity range of 96–98% across multiple vendors, makes 6-bromoquinoline-2-carboxamide a suitable reference compound for evaluating supplier quality and batch consistency. Routine melting point determination and HPLC purity assessment can rapidly confirm identity before use in critical synthetic or biological experiments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromoquinoline-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.